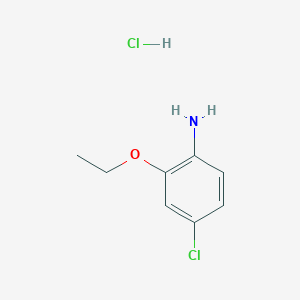

4-Chloro-2-ethoxyaniline hydrochloride

Vue d'ensemble

Description

4-Chloro-2-ethoxyaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2NO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the fourth position and an ethoxy group at the second position. This compound is commonly used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxyaniline hydrochloride typically involves the chlorination of 2-ethoxyaniline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction parameters. The use of automated systems and advanced monitoring techniques helps in optimizing the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-ethoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of a solvent like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used in substitution reactions, usually under reflux conditions.

Major Products Formed

Oxidation: Quinones, nitroso derivatives

Reduction: Amines, hydroxy derivatives

Substitution: Various substituted anilines

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloro-2-ethoxyaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications can be categorized as follows:

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- It is utilized to synthesize several APIs, which may include anti-infective agents and other therapeutic drugs.

- For example, it can be a precursor in the production of compounds used to treat bacterial infections.

-

Research and Development :

- The compound is often used in medicinal chemistry for the development of new drugs due to its ability to modify biological activity through structural changes.

- Case studies have shown its effectiveness in enhancing the pharmacological profiles of certain drug candidates.

Industrial Applications

In addition to its pharmaceutical uses, this compound has significant industrial applications:

-

Dyes and Pigments :

- This compound is employed as an intermediate in the manufacture of various dyes, which are essential in textile and coating industries.

- Its chlorinated structure allows for vibrant color production and stability.

-

Agrochemicals :

- It is used in the synthesis of agrochemical products, including herbicides and fungicides.

- The compound's ability to interact with biological systems makes it suitable for developing effective agricultural chemicals.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Used in drug development |

| Industrial Chemicals | Dyes and pigments | Important for color stability |

| Agrochemicals | Herbicides and fungicides | Enhances agricultural productivity |

Case Studies

-

Pharmaceutical Synthesis :

- A study published in Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in synthesizing novel antibacterial agents. The modifications made using this compound resulted in enhanced efficacy against resistant strains of bacteria.

-

Dye Production :

- Research conducted by a leading chemical manufacturer demonstrated that incorporating this compound into dye formulations improved colorfastness and reduced fading under UV exposure.

-

Agrochemical Development :

- An agrochemical firm reported successful trials using derivatives of this compound in developing a new class of herbicides that showed increased selectivity towards target weeds while minimizing crop damage.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-ethoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloroaniline

- 2-Ethoxyaniline

- 4-Chloro-2-methoxyaniline

Uniqueness

4-Chloro-2-ethoxyaniline hydrochloride is unique due to the presence of both chlorine and ethoxy substituents on the aniline ring. This combination of functional groups imparts distinct chemical properties to the compound, making it useful in specific reactions and applications where other similar compounds may not be as effective.

Activité Biologique

4-Chloro-2-ethoxyaniline hydrochloride is an aromatic amine characterized by its ethoxy and chloro substituents on the aniline ring. This compound, with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of approximately 208.09 g/mol, has garnered interest for its potential biological activities and applications in organic synthesis. Despite its structural resemblance to known bioactive molecules, comprehensive studies on its biological activity remain limited.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁Cl₂NO |

| Molecular Weight | 208.09 g/mol |

| Solubility | Water-soluble (as HCl) |

| Functional Groups | Ethoxy, Chloro |

Biological Activity

Research into the biological activity of this compound has been sparse. However, some insights can be drawn from related compounds and preliminary studies.

Immune Modulation

A study focusing on structure-activity relationships (SAR) of various anilines indicated that compounds with similar structures could modulate immune responses by activating pathways such as NF-κB and ISRE. While specific data on 4-Chloro-2-ethoxyaniline is lacking, its structural characteristics suggest potential for similar activity .

Potential Toxicity

The presence of halogen substituents in aromatic amines often raises concerns regarding toxicity. Aromatic amines can exhibit mutagenic properties, and caution is warranted when handling compounds like this compound, especially in biological settings.

Case Studies and Research Findings

- Agrochemical Properties : Early investigations into related compounds have shown antibacterial and antifungal properties, suggesting that 4-Chloro-2-ethoxyaniline may warrant similar exploration in agricultural applications .

- Developmental Toxicity : Research involving related compounds indicated that certain anilines could induce developmental defects in model organisms like Xenopus embryos. This raises the possibility that 4-Chloro-2-ethoxyaniline could exhibit similar effects at specific concentrations .

- Pharmaceutical Applications : The structural resemblance to bioactive molecules suggests potential pharmaceutical applications. However, specific studies are needed to elucidate its mechanism of action and therapeutic efficacy.

Propriétés

IUPAC Name |

4-chloro-2-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHMVKGISOBBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661205 | |

| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858855-49-9 | |

| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.